Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate

Overview

Description

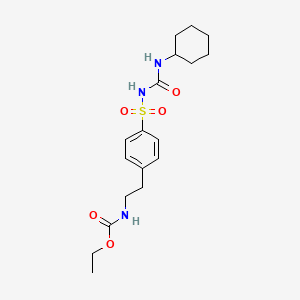

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a carbamate group, a sulfamoyl group, and a cyclohexylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate typically involves multiple steps, starting from readily available raw materials. The process generally includes the following steps:

Formation of the Sulfamoyl Group: This step involves the reaction of a suitable amine with sulfuryl chloride to form the sulfamoyl group.

Attachment of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through the reaction of cyclohexyl isocyanate with the intermediate product from the previous step.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate product with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or sulfamides.

Scientific Research Applications

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.

Comparison with Similar Compounds

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate can be compared with other similar compounds, such as:

Glipizide: A sulfonylurea compound used as an anti-diabetic drug.

Tolbutamide: Another sulfonylurea with similar hypoglycemic effects.

Glibenclamide: Known for its potent anti-diabetic properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate, also known as Glipizide impurity C, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHNOS

- Molecular Weight : 308.40 g/mol

- CAS Number : 13554-93-3

The compound contains a sulfamoyl group, which is known for its biological activity, particularly in the context of diabetes treatment as it is related to sulfonylureas like Glipizide.

The biological activity of this compound primarily involves its interaction with pancreatic beta cells. The mechanism can be summarized as follows:

- Insulin Secretion Stimulation : The compound enhances insulin secretion from pancreatic beta cells by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.

- Glucose Metabolism Regulation : It plays a role in regulating glucose metabolism, making it potentially useful in managing type 2 diabetes mellitus.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

- Cell Viability and Cytotoxicity : Research indicated that the compound exhibits low cytotoxicity in pancreatic beta-cell lines (e.g., INS-1 cells), maintaining cell viability at therapeutic concentrations .

- Insulin Release Assays : In vitro assays demonstrated that the compound significantly increased insulin release in response to glucose stimulation, suggesting its potential as a glucose-lowering agent .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Diabetic Animal Models : In diabetic rat models, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups .

- Long-term Efficacy : Long-term studies showed sustained efficacy in glucose control without significant adverse effects on body weight or pancreatic function, indicating a favorable safety profile.

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical study involving patients with type 2 diabetes mellitus assessed the efficacy of this compound as an adjunct therapy to metformin. Results indicated a significant decrease in HbA1c levels over a 12-week period compared to placebo .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with other antidiabetic agents. The combination therapy was found to enhance glycemic control more effectively than monotherapy alone, supporting its potential use in multi-drug regimens for diabetes management .

Table 1: Summary of Biological Activities

Table 2: Clinical Study Results

Properties

IUPAC Name |

ethyl N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-2-26-18(23)19-13-12-14-8-10-16(11-9-14)27(24,25)21-17(22)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,23)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJHHAAHXNZKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159461 | |

| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13554-93-3 | |

| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013554933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL (2-(4-((CYCLOHEXYLCARBAMOYL)SULFAMOYL)PHENYL)ETHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005K9R2XVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.